An In-depth Technical Guide to trans-4-Hydroxy-D-proline: Physicochemical Properties and Methodologies
An In-depth Technical Guide to trans-4-Hydroxy-D-proline: Physicochemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-4-Hydroxy-D-proline, a stereoisomer of the more common L-hydroxyproline, is a valuable chiral building block in organic synthesis and a subject of interest in biomedical research. Its unique structural properties, conferred by the trans configuration of the hydroxyl group on the pyrrolidine ring, make it a crucial component in the synthesis of various pharmaceuticals, including carbapenem antibiotics.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of trans-4-Hydroxy-D-proline, details established experimental protocols for its analysis and synthesis, and illustrates relevant biological and analytical workflows.
Core Physicochemical Properties
Trans-4-Hydroxy-D-proline is a non-proteinogenic amino acid that presents as a white to pale pink solid or powder.[2][3][4] Its structural and physical characteristics are fundamental to its application in various scientific fields.
Structural and Identification Data
The identity and structure of trans-4-Hydroxy-D-proline are defined by several key identifiers and molecular notations.
| Property | Value | Reference |
| IUPAC Name | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | [4][5][6] |
| CAS Number | 3398-22-9 | [4][5] |
| Molecular Formula | C₅H₉NO₃ | [4][5] |
| Molecular Weight | 131.13 g/mol | [4][5] |
| Canonical SMILES | C1--INVALID-LINK--O | |
| InChI | 1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | [4] |
| InChIKey | PMMYEEVYMWASQN-IUYQGCFVSA-N | [4] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physical and chemical properties of trans-4-Hydroxy-D-proline. These values are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Conditions | Reference |
| Melting Point | 261 °C (decomposes) | Not Applicable | [4] |
| Boiling Point | 355.2 °C | Predicted | |
| Flash Point | 168.6 °C | Predicted | |
| Optical Rotation [α]D | +76° ± 2° | c=1 in H₂O at 22 °C | [2] |
| pKa₁ (Carboxyl) | ~1.82 | Data for L-isomer | [7] |
| pKa₂ (Amine) | ~9.65 | Data for L-isomer | [7] |
| Solubility | Soluble in water | General | [8] |
| 10 mg/mL | in PBS (pH 7.2) for L-isomer | [9][10] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of trans-4-Hydroxy-D-proline.
-
¹H NMR: The proton NMR spectrum of trans-4-Hydroxy-D-proline in a suitable solvent (e.g., D₂O) will show characteristic signals for the protons on the pyrrolidine ring. The chemical shifts and coupling constants are influenced by the stereochemistry of the molecule. Key signals include those for the alpha-proton (on C2), the beta-protons (on C3), the gamma-proton (on C4, adjacent to the hydroxyl group), and the delta-protons (on C5).[11]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule, including the carbonyl carbon of the carboxylic acid group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid.
Experimental Protocols
This section details methodologies for the synthesis and analysis of trans-4-Hydroxy-D-proline.
Synthesis of trans-4-Hydroxy-D-proline
While the L-isomer is typically extracted from collagen, the D-isomer is often produced through synthetic or biotechnological methods.
Methodology: Microbial Fermentation
A promising method for producing trans-4-hydroxyproline involves microbial fermentation, which offers a more sustainable and cost-effective alternative to traditional chemical synthesis.[1]
-
Strain Development: Start with a suitable host microorganism, such as Escherichia coli. Engineer the strain to accumulate the precursor L-proline. This is often achieved by deleting genes involved in proline catabolism (e.g., putA).[1]
-
Heterologous Gene Expression: Introduce and express a heterologous gene encoding a proline hydroxylase, the enzyme responsible for converting proline to hydroxyproline. The specific hydroxylase will determine the stereochemistry of the product.
-
Metabolic Engineering: To enhance the yield, further metabolic engineering is required. This includes strengthening the biosynthetic pathway towards the precursor α-ketoglutarate, disrupting competing branch pathways, and optimizing the supply of necessary cofactors like NADPH, O₂, and Fe²⁺.[1]
-
Fermentation: Cultivate the engineered strain in a bioreactor under optimized conditions. A continuous feeding strategy for a carbon source (like glucose) and cofactors (like Fe²⁺) is often employed to maintain high production rates.[1]
-
Purification: After fermentation, the trans-4-Hydroxy-D-proline is recovered from the culture medium and purified using standard techniques such as ion-exchange chromatography and crystallization.
Analysis of trans-4-Hydroxy-D-proline
High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and quantification of hydroxyproline isomers.
Methodology: HPLC with Pre-column Derivatization
Due to the lack of a strong chromophore, hydroxyproline isomers are typically derivatized before HPLC analysis to enable sensitive detection.
-
Sample Preparation: Prepare the sample containing trans-4-Hydroxy-D-proline. For biological samples, this may involve protein hydrolysis to release the amino acid, followed by neutralization.
-
Derivatization: React the sample with a chiral derivatizing agent. A common reagent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).[12]
-
Mix 25 µL of the neutralized sample with 10 µL of 1 M NaHCO₃.
-
Add 40 µL of 35 mM L-FDVA (dissolved in acetone).
-
Incubate the reaction mixture to allow for complete derivatization.
-
-
HPLC Analysis:
-
Column: Use a reversed-phase HPLC (RP-HPLC) column (e.g., C18).
-
Mobile Phase: Employ a suitable gradient of solvents, such as a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Detection: Detect the derivatized products using a UV or photodiode array detector. The specific wavelength will depend on the derivatizing agent used.
-
Quantification: Quantify the amount of trans-4-Hydroxy-D-proline by comparing the peak area to that of a known standard.
-
-
Confirmation: The identity of the peak can be confirmed using mass spectrometry (LC-MS).[12]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key relationships and processes involving hydroxyproline.
Caption: Role of Hydroxylation in Collagen Stability.
Caption: General Workflow for HPLC Analysis.
Caption: Bacterial Metabolic Pathway of trans-4-Hydroxy-L-proline.[13]
Biological Significance and Applications
While the L-isomer of 4-hydroxyproline is a major component of collagen and elastin, trans-4-Hydroxy-D-proline is primarily of interest as a synthetic intermediate.[8][9] Its rigid, chiral structure makes it an excellent starting material for the stereospecific synthesis of complex molecules.[2] It is a key building block in the creation of various pharmaceuticals, particularly carbapenem antibiotics and angiotensin-converting enzyme inhibitors.[1] Furthermore, its ability to enhance stability and solubility has led to its use in cosmetic and personal care products to improve skin hydration.[2] In research, it is utilized in protein engineering studies to understand the effects of proline analogs on protein folding and structure.[2]
References
- 1. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. trans-4-Hydroxy-D-proline | 3398-22-9 [chemicalbook.com]
- 4. trans-4-ヒドロキシ-D-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. trans-4-Hydroxy-D-proline, 97% | Fisher Scientific [fishersci.ca]
- 7. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemodex.com [chemodex.com]
- 9. caymanchem.com [caymanchem.com]
- 10. trans-4-hydroxy L-Proline | CAS 51-35-4 | Cayman Chemical | Biomol.com [biomol.com]
- 11. trans-4-Hydroxy-D-proline(3398-22-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
